(2-methoxybenzyl)(3-methoxybenzyl)amine

Physicochemical Properties Lipophilicity ADME

Researchers screening for novel CNS-active scaffolds often face a gap between fragment-like and lead-like chemical space. (2-Methoxybenzyl)(3-methoxybenzyl)amine (CAS 356091-73-1) bridges this gap as a 257 g/mol 'large fragment' with an asymmetric dimethoxybenzylamine core not found in symmetric bis-benzylamine analogs. • Unique ortho/meta methoxy substitution pattern (LogP 2.50, tPSA 30.5 Ų) tuned for CNS multiparameter optimization • Secondary amine handle enables rapid library expansion via acylation, alkylation, or reductive amination • Pre-weighed solid screening compound for HTS; 4-6 rotatable bonds allow diverse conformational sampling

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 356091-73-1
Cat. No. B5658019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methoxybenzyl)(3-methoxybenzyl)amine
CAS356091-73-1
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNCC2=CC=CC=C2OC
InChIInChI=1S/C16H19NO2/c1-18-15-8-5-6-13(10-15)11-17-12-14-7-3-4-9-16(14)19-2/h3-10,17H,11-12H2,1-2H3
InChIKeyWBVXVNHYURTXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxybenzyl)(3-methoxybenzyl)amine: Product Profile


(2-Methoxybenzyl)(3-methoxybenzyl)amine (CAS 356091-73-1) is an asymmetric, secondary benzylamine derivative featuring both 2-methoxybenzyl and 3-methoxybenzyl substituents on the central amine nitrogen. As a member of the methoxy-substituted benzylamine class, this compound is primarily supplied as a screening compound or a synthetic building block. Its physicochemical properties (e.g., LogP, tPSA) and its structural placement within methoxybenzylamine SAR [1] provide a foundation for understanding its potential in drug discovery and chemical biology.

(2-Methoxybenzyl)(3-methoxybenzyl)amine: Differentiation vs. Analogs


Within the methoxybenzylamine class, the precise substitution pattern—specifically the position (ortho, meta, or para) and number of methoxy groups—profoundly influences molecular recognition. The N-2-methoxybenzyl motif, for instance, is a key pharmacophore in the NBOMe class of potent 5-HT2A agonists, dramatically enhancing receptor affinity relative to unsubstituted phenethylamines [1]. Furthermore, the combination of a 2-methoxybenzyl and a 3-methoxybenzyl group creates a unique asymmetric tertiary amine core not found in symmetric analogs (e.g., bis(3-methoxybenzyl)amine [2]). This structural asymmetry impacts physicochemical properties such as lipophilicity (LogP) and polar surface area (tPSA), which are critical determinants of membrane permeability, solubility, and target engagement. Substituting (2-methoxybenzyl)(3-methoxybenzyl)amine with a simpler analog like 2-methoxybenzylamine or a symmetric bis-benzylamine would alter these properties, potentially leading to different biological outcomes and confounding SAR analysis.

(2-Methoxybenzyl)(3-methoxybenzyl)amine: Comparative Evidence


Lipophilicity (LogP) Comparison: Asymmetric vs. Mono-Methoxy Analogs

(2-methoxybenzyl)(3-methoxybenzyl)amine exhibits a LogP of 2.50, which is significantly higher than the LogP of the mono-substituted precursor 2-methoxybenzylamine (LogP = 1.85) [1]. This difference, attributable to the addition of a second aromatic ring and methoxy group, indicates substantially increased lipophilicity. The increased LogP value is a critical parameter that influences membrane permeability and solubility, distinguishing it from simpler, more polar benzylamine building blocks.

Physicochemical Properties Lipophilicity ADME

Molecular Flexibility: Rotatable Bond Comparison

The compound possesses 4 rotatable bonds (Hit2Lead) to 6 rotatable bonds (PubChem) [1], representing a substantial increase over the 2 rotatable bonds found in the simpler 2-methoxybenzylamine scaffold [2]. The range in reported values (4-6) may reflect different computational algorithms (e.g., excluding or including methoxy group rotation), but both values demonstrate significantly greater conformational flexibility than mono-substituted analogs. This flexibility can be advantageous for induced-fit binding to protein pockets but may also incur a greater entropic penalty upon binding.

Molecular Flexibility Conformational Analysis Drug Design

Polar Surface Area & Hydrogen Bond Donor Profile

The asymmetric nature of the compound provides a unique combination of topological polar surface area (tPSA) and hydrogen bond donor count. The reported tPSA of 30.5 Ų is intermediate between simpler benzylamines and larger, more complex molecules. Crucially, it possesses exactly 1 hydrogen bond donor (the secondary amine). This contrasts with primary benzylamines (e.g., 2-methoxybenzylamine, 1 donor and 1 acceptor) and symmetric secondary amines (e.g., bis(3-methoxybenzyl)amine, also 1 donor), but the distinct tPSA value reflects the specific molecular shape and electron distribution of the asymmetric substitution pattern.

Polar Surface Area Hydrogen Bonding Drug-Likeness

MAO-B Inhibitory Potential: Class-Level Inference

While no direct biological data are publicly available for (2-methoxybenzyl)(3-methoxybenzyl)amine itself, its close structural analog O-(m-methoxy)benzyl-tyramine exhibits potent inhibition of recombinant human MAO-B with an IC50 of 305 nM [1]. This analog retains the m-methoxybenzyl moiety linked to a tyramine scaffold. Given the well-established role of benzylamine derivatives as MAO-B substrates and inhibitors [2], this class-level evidence suggests (2-methoxybenzyl)(3-methoxybenzyl)amine may possess similar enzyme-interacting properties, which would differentiate it from non-benzylamine building blocks.

Monoamine Oxidase B (MAO-B) Enzyme Inhibition Neuropharmacology

Structural Uniqueness in Screening Collections

(2-methoxybenzyl)(3-methoxybenzyl)amine is available as a distinct screening compound (SC-5555346) from ChemBridge . Within the methoxybenzylamine chemical space, symmetric bis-benzylamines (e.g., bis(3-methoxybenzyl)amine) and mono-substituted benzylamines represent separate chemotypes. The asymmetric 2-methoxy/3-methoxy substitution pattern creates a unique topological fingerprint that is not represented by these more common analogs. This structural uniqueness increases the likelihood of discovering novel binding interactions when screened against biological targets, as it explores a different region of chemical space compared to symmetric or mono-substituted variants.

Screening Library Chemical Diversity Hit Identification

(2-Methoxybenzyl)(3-methoxybenzyl)amine: Scientific & Industrial Applications


CNS Drug Discovery: Receptor Modulation Lead Generation

Given its favorable LogP (2.50) for potential CNS penetration and its benzylamine scaffold (a known pharmacophore for MAO and receptor interactions), this compound is ideally suited as a starting point for hit-to-lead campaigns targeting neurological disorders. Its unique asymmetric structure offers a differentiated scaffold for exploring 5-HT2A or MAO-B modulation, as evidenced by class-level SAR from related N-2-methoxybenzyl compounds [1] and benzylamine-based MAO inhibitors [2]. Researchers can functionalize the secondary amine to rapidly generate a focused library, leveraging the compound's built-in lipophilic and conformational properties.

Chemical Biology: Enzyme Probe Development

The presence of both 2-methoxy and 3-methoxy benzyl groups provides a unique hydrogen-bonding and steric profile (tPSA = 30.5 Ų, 4-6 rotatable bonds) [3] that can be exploited to design selective chemical probes. For enzymes known to recognize benzylamine moieties (e.g., semicarbazide-sensitive amine oxidases (SSAO), monoamine oxidases (MAO)), this compound offers a more sterically demanding and lipophilic alternative to simple benzylamine substrates. Its distinct physicochemical signature (LogP, tPSA) makes it a valuable tool for studying enzyme active site topology and for developing activity-based probes with improved cellular uptake characteristics.

Synthetic Chemistry: Asymmetric Library Building Block

As a secondary amine with two distinct aromatic substituents, this compound serves as a valuable building block for constructing more complex molecules. The secondary amine functionality allows for acylation, alkylation, and reductive amination, enabling the introduction of diverse functional groups. The presence of the 2-methoxybenzyl and 3-methoxybenzyl groups introduces inherent asymmetry, which can be leveraged to create chiral centers or to explore stereoelectronic effects in subsequent reactions. Its solid physical form (Hit2Lead) facilitates easy handling and accurate weighing, making it a practical choice for both manual and automated parallel synthesis.

High-Throughput Screening & Fragment-Based Drug Discovery

Its availability as a pre-weighed screening compound from a major vendor (ChemBridge/Hit2Lead) makes it directly amenable to high-throughput screening campaigns. With a molecular weight of 257 g/mol, it lies at the upper boundary of fragment space, positioning it as a 'large fragment' or 'small lead-like' molecule. Its unique asymmetric scaffold explores chemical space underrepresented by symmetric analogs, increasing the probability of identifying novel hit matter. The reported LogP and tPSA values are within lead-like property ranges, suggesting that hits derived from this compound can be efficiently optimized with a lower risk of encountering insurmountable ADME liabilities later in development.

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